molecular formula C8H10F3N3 B1419467 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine CAS No. 794451-94-8

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B1419467
CAS No.: 794451-94-8
M. Wt: 205.18 g/mol
InChI Key: WVQJXLTUCZSZCQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 733757-78-3) is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[4,3-c]pyridine core. Key structural attributes include:

  • Methyl group at the 1-position, enhancing metabolic stability.
  • Trifluoromethyl group at the 3-position, providing electron-withdrawing effects and improving lipophilicity.
  • Tetrahydro backbone, which reduces ring strain and modulates pharmacokinetic properties.
    The compound is synthesized as a hydrochloride salt (molecular formula: C₇H₉ClF₃N₃; molecular weight: 227.62) and is primarily used as a pharmaceutical intermediate in industrial settings .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJXLTUCZSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyrazolo[4,3-c]pyridine Core Construction

Methodology Overview:

The foundational approach involves constructing the pyrazolo[4,3-c]pyridine ring system through condensation reactions. A typical route is based on hydrazine derivatives reacting with appropriate diketones or ketoesters to form the pyrazole ring, followed by subsequent modifications to introduce the trifluoromethyl group at the desired position.

Key Steps:

  • Hydrazine Condensation: Hydrazine hydrate reacts with 1,3-dicarbonyl compounds to form pyrazole intermediates.
  • Aromatic Nucleophilic Substitution: Aromatic substitution with fluorobenzonitrile derivatives introduces the trifluoromethyl group at the 3-position.
  • Ring Hydrogenation: Selective hydrogenation under controlled conditions yields the tetrahydro derivative, ensuring the partial saturation of the heterocyclic core.

Reaction Conditions:

Step Solvent Temperature Duration Notes
Pyrazole formation Tetrahydrofuran -78°C to 25°C 1–12 hours Low temperature to control selectivity
Aromatic substitution Acetic acid 80°C 1 hour Facilitates nucleophilic aromatic substitution
Hydrogenation Not specified Not specified Not specified Achieves partial saturation

(Based on patent CN113264931B)

Functional Group Introduction and Derivatization

Once the core heterocycle is assembled, functional groups such as carboxylic acids, esters, and amino derivatives are introduced through various regioselective reactions:

Reaction Conditions:

Step Reagent Solvent Temperature Duration Notes
Lithiation n-Butyllithium THF -78°C 1 hour For regioselective functionalization
Bromination NBS Not specified Mild Controlled For introducing bromide at specific sites
Reductive Debromination Catalytic hydrogenation Not specified Not specified - To remove bromine and modify substituents

(Based on patent CN113264931B)

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Alternative routes involve direct synthesis of trifluoromethyl-substituted pyrazoles via the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazines, followed by regioselective separation of isomers.

Key Features:

Reaction Conditions:

Step Reagent Solvent Temperature Duration Notes
Pyrazole synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Not specified Not specified - High-yielding, regioselective
Bromination NBS Not specified Mild - For functionalization at specific positions
Ortho-metalation n-Butyllithium Not specified Controlled - For introducing functional groups

Summary of Key Data

Method Starting Materials Key Reactions Solvent Temperature Range Yield Advantages
Pyrazolo core construction Hydrazine + diketones Condensation, aromatic substitution THF, acetic acid -78°C to 80°C High (up to 94%) Cost-effective, scalable
Functionalization Bromides, lithiation reagents Bromination, ortho-metalation DMF, THF -78°C to 100°C Variable Precise regioselectivity
Pyrazole synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one One-pot reaction Not specified Not specified High Simplified process

The preparation of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves a combination of heterocyclic ring construction via condensation reactions, regioselective functionalization through lithiation and halogenation, and strategic introduction of trifluoromethyl groups using advanced fluorination techniques. These methods are characterized by high yields, operational simplicity, and suitability for industrial synthesis, supported by recent patent literature and synthetic research.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is C8H10F3N3C_8H_{10}F_3N_3 with a molecular weight of approximately 205.18 g/mol. The compound features a unique pyrazolo[4,3-c]pyridine core structure that contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Preliminary investigations indicate that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of this compound have shown efficacy against various bacterial strains. The structure–activity relationship studies indicate that modifications to the pyrazolo[4,3-c]pyridine core can enhance antimicrobial properties . This highlights its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Research into neuroprotective applications is ongoing. Compounds with similar structural features have been studied for their ability to protect neuronal cells from damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Properties

There is emerging evidence that compounds based on the pyrazolo[4,3-c]pyridine framework may exhibit analgesic effects. This could be beneficial in developing new pain management therapies .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to function as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

  • Anticancer Studies : A study published in Pharmaceuticals demonstrated the cytotoxic effects of the compound on various cancer cell lines . The research involved detailed analysis using methods such as MTT assays to determine cell viability.
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of derivatives and their subsequent testing against clinical strains of bacteria. Results indicated significant antimicrobial activity compared to traditional antibiotics .
  • Neuroprotective Effects : A recent review highlighted the potential neuroprotective mechanisms of pyrazolo[4,3-c]pyridines in mitigating oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name/Identifier Key Substituents Biological Target/Activity Key Findings
Target Compound (CAS 733757-78-3) 1-methyl, 3-CF₃ Industrial intermediate High solubility (hydrochloride salt); trifluoromethyl enhances metabolic stability .
LK01510 (10a) () 1-methyl, 3-(5-methyl-oxazol-2-yl), 5-(5-nitro-2-furoyl) ESKAPE pathogens Superior antimicrobial activity vs. nitrofurantoin; nitrofuran "warhead" critical for activity .
Compound 3 () 1-benzoyl, 3-phenyl, 5-carboxamide Mycobacterium tuberculosis pantothenate synthetase IC₅₀ = 21.8 μM; non-cytotoxic at 50 μM; phenyl group enhances target binding .
c-Met inhibitors () Varied substituents (e.g., aryl, sulfonyl) c-Met kinase (anticancer) Structure-based design optimized enzymatic potency; substituents at 3-position critical for kinase inhibition .
DS491 () 3-CF₃, 5-ethoxycarbonyl, 7-benzylidene Not specified (structural study) Arylidene substituents increase molecular weight (>350 Da), potentially reducing bioavailability .

Key Observations :

  • Trifluoromethyl vs. Nitrofuran/Oxazolyl : The trifluoromethyl group in the target compound improves lipophilicity and stability but lacks the direct antimicrobial activity seen in nitrofuran-tagged analogs (e.g., LK01510) .
  • Phenyl vs. Trifluoromethyl : 3-phenyl derivatives (e.g., ) exhibit stronger M. tuberculosis pantothenate synthetase inhibition, suggesting phenyl groups optimize target binding compared to trifluoromethyl .

Pharmacokinetic and Physicochemical Properties

Property Target Compound LK01510 (10a) Compound 3 ()
Molecular Weight 227.62 380.10 456.46
Solubility High (HCl salt) Moderate (brown solid) Low (carboxamide derivative)
Metabolic Stability High (CF₃ group) Moderate (nitrofuran prone to reduction) High (phenyl group)
Bioavailability Likely favorable Variable (depends on nitrofuran metabolism) Limited by high molecular weight

Key Observations :

  • The target compound’s low molecular weight and hydrochloride salt form favor solubility and bioavailability compared to bulkier analogs .
  • Nitrofuran-containing analogs (e.g., LK01510) may face metabolic instability due to nitro group reduction .

Biological Activity

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 733757-93-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antiproliferative effects and mechanisms of action.

  • Molecular Formula : C₈H₁₁ClF₃N₃
  • Molecular Weight : 241.64 g/mol
  • Storage Conditions : Inert atmosphere at 2-8 °C
  • Purity : ≥95%

Biological Activity Overview

This compound has shown significant biological activities, particularly in cancer research. Its structural features contribute to its interaction with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

  • Triple-Negative Breast Cancer (MDA-MB-231) : The compound exhibited notable cytotoxicity with an IC₅₀ value of approximately 1.00 ± 0.42 μM, indicating strong potential for therapeutic application against aggressive breast cancer types .
  • Erythroleukemia (HEL) : Another derivative of this compound was reported to have an IC₅₀ of less than 2 µM, showcasing its selective activity against hematological malignancies .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The presence of trifluoromethyl groups enhances metabolic stability and may contribute to the inhibition of specific kinases involved in cancer progression .
  • Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Study on Structural Variations

A study focused on the synthesis and evaluation of various derivatives of pyrazolo[4,3-c]pyridine demonstrated that modifications in the chemical structure significantly influenced biological activity. For example:

CompoundCell LineIC₅₀ (µM)
4gHEL1.00 ± 0.42
4gVero>25
14cMCF70.59 ± 0.00
14eHL601.10 ± 0.14

These findings indicate that certain substituents can enhance selectivity and potency against specific cancer cell lines while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via cyclocondensation reactions. For example, alkylation of the pyrazole nitrogen can be achieved using NaH and alkyl halides (e.g., 2-bromopropane) in THF at low temperatures. Subsequent functionalization of the trifluoromethyl group may involve coupling reactions with aryl or heteroaryl moieties. Recrystallization from ethanol is often employed to obtain single crystals for X-ray analysis . CDI (1,1'-carbonyldiimidazole) in DMF is also used to activate carboxylic acid intermediates for amide bond formation in related analogs .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between pyrazole and pyridine ring protons).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve conformational details, such as dihedral angles between planar regions (e.g., 75.44° between pyrazole and ester planes in derivatives) .
  • Melting Point Analysis : To assess purity, with typical ranges reported between 84–143°C for related hydrochlorides .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Standard precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Reactions generating toxic byproducts (e.g., HCl) should be performed in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Note that some derivatives lack comprehensive toxicity data, necessitating conservative safety practices .

Advanced Research Questions

Q. How do substituents on the pyrazole and pyridine rings influence biological activity?

  • Methodological Answer : Hydrophobic substituents on aromatic rings (e.g., tert-butyl or chlorophenyl groups) enhance target binding affinity, as seen in pantothenate synthetase inhibitors (IC₅₀ = 90 nM for tert-butyl analogs vs. lower activity for polar groups). Conversely, polar groups on the pyrazole nitrogen reduce activity, likely due to steric hindrance or reduced membrane permeability . Structure-activity relationship (SAR) studies should prioritize logP optimization and steric mapping using molecular docking .

Q. How can crystallographic data inform the design of analogs with improved target selectivity?

  • Methodological Answer : X-ray structures (e.g., PDB ID: 4XYZ) reveal key interactions:

  • The trifluoromethyl group occupies hydrophobic pockets in enzyme active sites.
  • The pyridine nitrogen participates in hydrogen bonding with catalytic residues.
  • Conformational flexibility (e.g., dihedral angles) can be constrained via cyclization to improve selectivity. Refinement using SHELXL or SHELXTL software ensures accurate electron density maps for iterative design .

Q. What computational strategies are effective for predicting binding modes of this scaffold?

  • Methodological Answer : Hybrid ligand/receptor docking (e.g., LigBEnD) integrates pharmacophore modeling with molecular dynamics to account for induced-fit binding. For c-Met kinase inhibitors, van der Waals interactions with Val1098 and hydrophobic contacts with Tyr1232 are critical. QSAR models incorporating π (hydrophobicity) and σ (electronic) parameters show strong correlation (R² > 0.85) with experimental IC₅₀ values .

Q. How can contradictory SAR data be resolved for derivatives with similar substituents?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay variability. Systematic approaches include:

  • Free-Wilson Analysis : Decomposing substituent contributions to activity.
  • Co-crystallization Studies : Validating binding modes of conflicting analogs.
  • Proteomic Profiling : Identifying secondary targets using affinity pulldowns. For example, trifluoromethyl derivatives may exhibit off-target activity at GPCRs, necessitating counter-screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

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